Isobromindione
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Overview
Description
Preparation Methods
Isobromindione can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetic acid with 4-bromo phthalic anhydride . The reaction conditions typically include the use of sodium acetate at temperatures ranging from 220 to 240°C . Another method involves heating the reaction product with sodium methoxide in methanol . These methods provide efficient routes for the preparation of this compound in laboratory settings.
Chemical Reactions Analysis
Isobromindione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isobromindione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: This compound is used in the treatment of gout due to its ability to increase uric acid excretion.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of isobromindione is not fully understood. it is known to exert its effects by interacting with specific molecular targets and pathways involved in uric acid metabolism . The compound likely inhibits enzymes or receptors that regulate uric acid levels in the body, leading to increased excretion of uric acid and relief from gout symptoms .
Comparison with Similar Compounds
Isobromindione is unique among indanediones due to its specific chemical structure and biological activity. Similar compounds in the same class include:
Indanedione: The parent compound with a similar indane ring structure.
Bromindione: A related compound with a bromine atom in a different position.
Phenylindanedione: Another derivative with a phenyl group attached to the indane ring.
These compounds share some chemical properties with this compound but differ in their specific biological activities and applications .
Properties
CAS No. |
1470-35-5 |
---|---|
Molecular Formula |
C15H9BrO2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
5-bromo-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
QFLZIWVSQDZLNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Key on ui other cas no. |
1470-35-5 |
Synonyms |
5-bromo-2-phenyl-1,3-indanedione Uridion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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